D-(-)-3-Phosphoglyceric acid (disodium) D-(-)-3-Phosphoglyceric acid (disodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14476844
InChI: InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
SMILES:
Molecular Formula: C3H5Na2O7P
Molecular Weight: 230.02 g/mol

D-(-)-3-Phosphoglyceric acid (disodium)

CAS No.:

Cat. No.: VC14476844

Molecular Formula: C3H5Na2O7P

Molecular Weight: 230.02 g/mol

* For research use only. Not for human or veterinary use.

D-(-)-3-Phosphoglyceric acid (disodium) -

Specification

Molecular Formula C3H5Na2O7P
Molecular Weight 230.02 g/mol
IUPAC Name disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Standard InChI InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Standard InChI Key RGCJWQYUZHTJBE-YBBRRFGFSA-L
Isomeric SMILES C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Canonical SMILES C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a glyceric acid backbone phosphorylated at the third carbon, with two sodium ions neutralizing the phosphate and carboxylate groups. Its IUPAC name, disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate, reflects this arrangement . The stereochemistry at the second carbon (R-configuration) is critical for enzymatic recognition in glycolysis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC3H5Na2O7P\text{C}_3\text{H}_5\text{Na}_2\text{O}_7\text{P}
Molecular Weight230.02 g/mol
Melting Point>133°C (sublimation)
Water Solubility50 mg/mL (clear solution)
Storage Conditions-20°C in anhydrous environment

X-ray crystallography studies confirm the antiperiplanar orientation of the phosphate and carboxyl groups, which facilitates substrate binding in enzyme active sites .

Spectral Characterization

  • NMR (D₂O): 1H^1\text{H} NMR shows doublets for the phosphate-bearing CH₂ group (δ 4.1–4.3 ppm) and a multiplet for the chiral center (δ 3.8 ppm) .

  • IR: Strong absorption at 1240 cm⁻¹ (P=O stretch) and 1720 cm⁻¹ (carboxylate C=O) .

Biosynthetic Pathways and Metabolic Roles

Glycolytic Intermediate

In the Embden-Meyerhof pathway, this compound forms via substrate-level phosphorylation of 1,3-bisphosphoglycerate, catalyzed by phosphoglycerate kinase. The reaction generates ATP and marks the energy-yielding phase of glycolysis .

1,3-BPG+ADP3-PGA+ATP(ΔG=18.5 kJ/mol)[3]1,3\text{-BPG} + \text{ADP} \rightarrow 3\text{-PGA} + \text{ATP} \quad (\Delta G'^\circ = -18.5\ \text{kJ/mol}) \quad[3]

Serine Biosynthesis

3-Phosphoglycerate serves as the carbon skeleton for serine through a three-step pathway:

  • Oxidation to 3-phosphohydroxypyruvate by phosphoglycerate dehydrogenase

  • Transamination to 3-phosphoserine

  • Dephosphorylation to serine .

This pathway links central carbon metabolism to nitrogen assimilation, with implications for cancer biology due to serine’s role in nucleotide synthesis .

Industrial and Research Applications

Enzymatic Assays

The compound is standardized for:

  • Kinase activity measurements (e.g., phosphoglycerate mutase)

  • ATP quantification via coupled enzyme systems .

ManufacturerPackagingPurityPrice (USD)
Sigma-Aldrich1 g≥93%406.00
Cayman Chemical10 mg≥93%20.00
MedChemExpress100 mg≥95%799.90

Environmental Toxicology

Recent work demonstrates its role in NADH-dependent arsenate reductase systems, where it participates in electron transfer chains that detoxify arsenic compounds .

Hazard ClassCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use ANSI-approved goggles
Respiratory IrritationH335Employ fume hoods
Organ ToxicityH371Avoid inhalation/ingestion

Spill Management

  • Isolate contaminated area

  • Absorb with inert material (vermiculite)

  • Dispose as hazardous waste (EPA D003) .

Emerging Research Directions

  • Metabolic Engineering: CRISPR-edited E. coli strains overproducing 3-PGA for bioplastic precursor synthesis

  • Neurology: Links between cerebral 3-PGA levels and ALS progression in murine models .

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